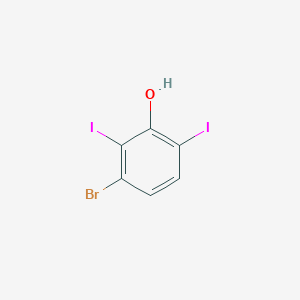

3-Bromo-2,6-diiodophenol

Description

Overview of Halogenated Phenolic Compounds in Contemporary Chemical Research

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in contemporary chemical research and industry, serving as crucial intermediates in the synthesis of a wide range of valuable products, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.com The introduction of halogen atoms to the phenolic structure dramatically influences its electronic properties, reactivity, and biological activity.

In research, halogenated phenols are studied for their potential biological activities, which can include antimicrobial and anticancer properties. However, their prevalence has also led to environmental scrutiny, as many halogenated compounds are recognized as industrial pollutants, prompting research into their environmental fate and potential toxicity. lookchem.combldpharm.com The reactivity of the carbon-halogen bond and the activated aromatic ring makes these compounds versatile building blocks in synthetic chemistry. Modern techniques, such as electrochemical methods, are being explored to achieve more environmentally friendly and selective halogenation of phenols.

Broader Significance of Phenolic Structures in Organic Synthesis and Derived Materials Science

The phenol moiety is a fundamental structural unit in organic chemistry, prized for its unique reactivity. The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions. scielo.br This inherent reactivity makes phenols foundational building blocks for a vast array of more complex molecules and polymers. lookchem.comketonepharma.com

In materials science, phenolic compounds are integral to the development of high-performance materials. Phenolic resins, produced from the condensation of phenols with aldehydes, are known for their thermal stability and mechanical strength, finding use in the automotive and aerospace industries. lookchem.com Furthermore, the interaction between phenolic compounds and metal ions is a versatile strategy for engineering functional materials with applications in catalysis and environmental remediation. In recent years, phenolic acids have also been investigated as bioactive additives and cross-linkers in the creation of active packaging materials, which can improve food preservation through their antioxidant and antimicrobial properties. multichemexports.com

Positioning of Polysubstituted Halogenated Phenols within Advanced Organic Chemistry

Polysubstituted halogenated phenols, which contain multiple halogen atoms on the phenolic ring, represent a specialized area of advanced organic chemistry. The precise control of the number and position of different halogen atoms on the aromatic ring is a significant synthetic challenge. synquestlabs.com Achieving site-selectivity (ortho, meta, or para) in halogenation reactions is a key focus of modern synthetic methods, as the substitution pattern dictates the molecule's physical, chemical, and biological properties. synquestlabs.comresearchgate.net

These highly functionalized molecules are valuable precursors for creating complex, poly-substituted arenes through cross-coupling reactions. synquestlabs.com The presence of multiple, different halogen atoms (e.g., bromine and iodine) on the same ring offers chemists the ability to perform selective, sequential reactions, as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in many catalytic cycles. This differential reactivity makes polysubstituted halogenated phenols powerful tools in the strategic construction of complex target molecules. Research in this area includes the development of novel catalytic systems and regioselective synthesis protocols to access isomers that are otherwise difficult to obtain. niscpr.res.in

Specific Research Context of 3-Bromo-2,6-diiodophenol within Academic Scholarship

This compound is a specific polysubstituted halogenated phenol. While this compound is commercially available from chemical suppliers for research purposes, indicating its utility as a potential synthetic building block, there is a notable absence of its mention in extensive academic and peer-reviewed literature. synquestlabs.com Its methylated counterpart, 3-Bromo-2,6-diiodoanisole, is also documented as a research chemical. bldpharm.com

Based on the principles of electrophilic aromatic substitution, the synthesis of this compound would likely start from 3-bromophenol (B21344). ketonepharma.com The hydroxyl group is a strong activating group that directs electrophiles to the ortho and para positions. Since the para position is already occupied by a bromine atom (relative to one of the ortho positions), iodination would be expected to occur at the two vacant ortho positions (positions 2 and 6). The reaction between a phenol and an iodinating agent, often in the presence of an oxidizing agent, is a common method for producing iodinated phenols. scielo.brresearchgate.net

Given the differential reactivity of the C-I and C-Br bonds, this compound is likely valued as an intermediate in complex organic syntheses. It offers the potential for selective functionalization at the iodinated positions via reactions like Suzuki or Sonogashira cross-coupling, while leaving the less reactive C-Br bond intact for subsequent transformations. Its structural analogs, such as 4-bromo-2,6-diiodophenol (B94749) and various dichlorinated bromophenols, are known to be used in the synthesis of more complex structures, including ligands for metal complexes. nih.govresearchgate.netorientjchem.org Therefore, the primary research context for this compound is as a specialized, multi-functional building block for advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Phenols

This table presents data for the subject compound and related structures to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 28165-58-4 | C₆H₃BrI₂O | 424.80 |

| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 |

| 2,6-Diiodophenol (B1640560) | 28177-54-0 | C₆H₃I₂O | 345.90 |

Data sourced from SynQuest Labs synquestlabs.com, PubChem nih.gov, and other chemical databases.

Table 2: Reactivity and Synthesis Overview

| Feature | Description | Relevant Compounds |

|---|---|---|

| Starting Material (Hypothetical) | The likely precursor for the synthesis of this compound. | 3-Bromophenol ketonepharma.com |

| Key Reaction Type | Electrophilic aromatic substitution is the primary mechanism for introducing halogens onto the phenol ring. | Phenol, 3-Bromophenol scielo.br |

| Ortho-Directing Group | The hydroxyl (-OH) group activates the ring and directs incoming electrophiles to the positions ortho and para to it. | All phenols scielo.br |

| Differential Reactivity | The C-I bond is generally more reactive in metal-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective, stepwise functionalization. | this compound |

Structure

3D Structure

Properties

CAS No. |

28165-58-4 |

|---|---|

Molecular Formula |

C6H3BrI2O |

Molecular Weight |

424.80 g/mol |

IUPAC Name |

3-bromo-2,6-diiodophenol |

InChI |

InChI=1S/C6H3BrI2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |

InChI Key |

KTNMLAQHPDRRTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)I)O)I |

Origin of Product |

United States |

Synthesis of 3 Bromo 2,6 Diiodophenol

Retrosynthetic Analysis and Strategic Design for Polyhalogenated Phenols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 3-Bromo-2,6-diiodophenol, the primary disconnections involve the carbon-halogen bonds. The key challenge lies in the specific placement of two iodine atoms ortho to the hydroxyl group and a bromine atom meta to it.

The hydroxyl group is a strongly activating, ortho, para-directing group. This inherent directing effect must be carefully managed to achieve the desired meta-bromination. A plausible retrosynthetic strategy would involve sequential halogenation reactions. Two primary pathways can be envisioned:

Pathway A: Starting with phenol (B47542), perform a di-iodination to yield 2,6-diiodophenol (B1640560), followed by a selective bromination at the 3-position.

Pathway B: Begin with 3-bromophenol (B21344) and subsequently introduce two iodine atoms at the 2- and 6-positions.

The feasibility of each pathway depends on the ability to control the regioselectivity of the halogenation steps. The presence of existing halogen substituents will influence the electronic and steric environment of the aromatic ring, thereby affecting the position of subsequent substitutions.

Precursor Selection and Functional Group Interconversion Strategies

The selection of an appropriate precursor is critical to the success of the synthesis. Phenol is the most logical starting material due to its commercial availability and the activating nature of the hydroxyl group, which facilitates electrophilic aromatic substitution.

Functional group interconversions (FGI) might also be considered. For instance, one could start with a differently substituted aniline, perform the desired halogenations, and then convert the amino group to a hydroxyl group via a Sandmeyer-type reaction. However, direct halogenation of phenol is generally more straightforward.

The choice between Pathway A and Pathway B hinges on the anticipated regioselectivity of the halogenation steps:

In Pathway A , the two iodine atoms in 2,6-diiodophenol are electron-withdrawing via induction but can also participate in resonance. Their steric bulk will significantly hinder the ortho positions (relative to the hydroxyl group), potentially favoring substitution at the meta and para positions.

In Pathway B , starting with 3-bromophenol, the bromine atom is a deactivating, ortho, para-director. The hydroxyl group's strong activating and ortho, para-directing influence would likely dominate, directing the incoming iodine electrophiles to the positions ortho to the hydroxyl group (positions 2 and 6).

Halogenation Methodologies for Aromatic Systems

The introduction of bromine and iodine onto the phenolic ring is typically achieved through electrophilic aromatic substitution. The choice of halogenating agent and reaction conditions is crucial for controlling the extent and position of halogenation.

Electrophilic Aromatic Substitution for Directed Bromination and Iodination

Phenols are highly activated aromatic systems, and their halogenation can often proceed without a Lewis acid catalyst. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions.

Iodination: The direct iodination of phenol can yield a mixture of mono-, di-, and tri-iodinated products. wikipedia.org Controlling the stoichiometry of the iodinating agent and the reaction conditions is necessary to selectively obtain 2,6-diiodophenol. A combination of iodine and an oxidizing agent, such as hydrogen peroxide, can be used to generate a more potent electrophilic iodine species. chemicalbook.com

Bromination: The bromination of phenols is also a facile reaction. To achieve monobromination, milder conditions and controlled stoichiometry are required to prevent the formation of polybrominated products like 2,4,6-tribromophenol.

Sequential Halogenation Protocols Utilizing Specific Reagents

A sequential approach is necessary for the synthesis of this compound.

Proposed Synthetic Route (based on Pathway B):

Bromination of Phenol: To obtain the 3-bromophenol precursor, a meta-directing strategy would be required, which is challenging due to the strong ortho, para-directing nature of the hydroxyl group. A more practical approach is to start with a precursor where the meta position is accessible, or to perform a reaction that favors meta substitution, although such methods are less common for phenols. A more viable route is to start with commercially available 3-bromophenol.

Di-iodination of 3-Bromophenol: The subsequent di-iodination of 3-bromophenol would be directed by the powerful activating effect of the hydroxyl group to the ortho positions (2 and 6). The bromine atom at the 3-position would have a lesser influence on the regiochemical outcome. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent could be employed.

| Step | Reactant | Reagent(s) | Product |

| 1 | Phenol | (Hypothetical meta-bromination) | 3-Bromophenol |

| 2 | 3-Bromophenol | I₂, Oxidizing Agent (e.g., H₂O₂) | This compound |

Application of N-Halosuccinimides in Regioselective Transformations

N-Halosuccinimides, such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), are versatile and milder sources of electrophilic halogens. They often provide better regioselectivity compared to molecular halogens.

N-Iodosuccinimide (NIS): NIS can be used for the iodination of activated aromatic rings. In the context of synthesizing 2,6-diiodophenol, careful control of the stoichiometry of NIS would be essential.

N-Bromosuccinimide (NBS): NBS is a common reagent for the bromination of phenols. Its use can help to avoid the over-bromination that is often observed with elemental bromine.

The use of N-halosuccinimides could be particularly advantageous in the sequential halogenation strategy, potentially offering greater control over the introduction of each halogen atom. For the di-iodination of 3-bromophenol, NIS in the presence of an acid catalyst could be an effective method.

Alternative Brominating Agents and Their Mechanistic Considerations

While NBS is a standard choice, other brominating agents could also be considered. These include reagents like pyridinium (B92312) tribromide, which can offer different reactivity and selectivity profiles. The mechanism of bromination with these agents still proceeds through electrophilic aromatic substitution, but the nature of the electrophilic bromine species and the reaction kinetics may differ, potentially influencing the regiochemical outcome. For instance, the bromination of 2,6-disubstituted phenols has been shown to be influenced by the reaction conditions, with some methods favoring meta-bromination. youtube.com

Advanced Purification and Isolation Techniques for Complex Halogenated Aromatics

The purification and isolation of complex halogenated aromatic compounds like this compound are critical for ensuring high purity, which is essential for subsequent applications. The structural complexity and low solubility of many of these compounds necessitate advanced techniques beyond simple distillation or crystallization.

A variety of methods have been developed to purify halogenated aromatic compounds. One such method is recrystallization under pressure, which can be particularly effective for brominated aromatic compounds contaminated with bromine and hydrogen bromide. google.com This process involves dissolving the compound in a selected solvent, such as toluene (B28343) or dichloromethane, and adding a base to neutralize acidic impurities before heating the mixture above its atmospheric boiling point. google.com

For phenolic organohalogens, a multi-step cleanup process is often required. This can involve denaturation and extraction, followed by separation of phenolic and neutral compounds. oup.com Liquid-liquid partitioning is a common technique, where the phenolic compounds are extracted from an organic solvent into an alkaline aqueous solution and then back-extracted into an organic solvent after acidification. oup.com Further cleanup can be achieved using silica (B1680970) gel columns, sometimes treated with sulfuric acid to remove interfering substances. oup.com

Advanced chromatographic techniques are also employed. For instance, halogen-free purification using monolithic silica columns in liquid chromatography has been developed for compounds with low solubility. acs.org This method can reduce the reliance on harmful halogenated solvents. acs.org Another approach involves chemical complexation, where a metal halide salt is used to preferentially form a solid complex with one phenolic compound in a mixture, allowing for its separation. google.com

Adsorption is another effective technique. Granular activated carbon (GAC) has been shown to be effective in removing intermediate aromatic halogenated disinfection byproducts from water. nih.gov For industrial applications, solvent extraction processes have been designed to remove halogenated compounds from mixtures by using a polar solvent to selectively extract them. osti.govosti.gov

The table below summarizes and compares several advanced purification techniques applicable to complex halogenated aromatics.

| Purification Technique | Principle | Advantages | Disadvantages | Applicable To |

| Pressure Recrystallization | Increased solubility at elevated temperature and pressure. | Efficient for removing specific impurities like bromine and HBr. google.com | Requires specialized high-pressure equipment. | Brominated aromatic compounds. google.com |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on acidity/basicity and polarity. | Good for separating phenolic from neutral compounds. oup.com | Can be solvent-intensive; may form emulsions. | Phenolic and neutral organohalogens. oup.com |

| Silica Gel Chromatography | Differential adsorption of components onto a solid stationary phase. | Versatile and can be highly selective. | Can require large volumes of solvent. | Broad range of organic compounds. oup.com |

| Metal Halide Complexation | Preferential formation of a solid complex with a specific phenolic compound. google.com | Highly selective for closely-boiling isomers. google.com | Limited by the availability of suitable metal halides. | Mixtures of chlorinated phenolics. google.com |

| Activated Carbon Adsorption | Physical adsorption of compounds onto a porous carbon surface. | Effective for removing trace contaminants from water. nih.gov | Can be non-selective; regeneration of carbon is required. | Aromatic halogenated compounds in aqueous solutions. nih.gov |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support matrix. | Scalable and avoids irreversible adsorption. mdpi.com | Requires specialized equipment. | Polyphenols and other natural products. mdpi.com |

Exploration of Green Chemistry Principles in the

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org The synthesis of complex molecules like this compound can benefit significantly from the application of these principles, leading to more sustainable and environmentally friendly manufacturing. nih.gov

A key focus of green chemistry is the use of safer solvents. Traditional syntheses of halogenated phenols often use chlorinated solvents, which are toxic and environmentally harmful. nih.gov Green alternatives include water, supercritical CO₂, and bio-based solvents. jddhs.com For example, the oxidative polymerization of phenol has been successfully carried out in water, offering a formaldehyde-free route to polyphenols. elsevierpure.com

The development of catalytic reagents to replace stoichiometric ones is another cornerstone of green chemistry. paperpublications.org Catalysts can enhance selectivity, reduce reaction temperatures, and minimize waste. For the synthesis of substituted phenols, various catalytic systems have been explored, including rhenium complexes for regioselective alkylation and ruthenium complexes for dehydrative C-H alkylation. researchgate.net While not directly a synthesis of this compound, these examples show the potential for catalytic routes in phenol chemistry.

Energy efficiency is also a critical consideration. The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com These techniques have been widely applied in organic synthesis to promote greener transformations. jddhs.com

In the context of halogenation, greener approaches focus on safer halogenating agents and reaction conditions. For instance, the use of a stable, crystalline ditribromide reagent has been proposed as a safe source of bromine that is highly efficient and allows for easy product isolation. researchgate.net Another example is the use of hydrogen peroxide as a clean oxidant in the bromination of phenol, which avoids the formation of hazardous byproducts. google.com

The table below outlines key green chemistry principles and their potential application in the synthesis of halogenated phenols.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Potential Benefit |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane, chloroform). nih.gov | Water, supercritical fluids, bio-solvents, or solvent-free conditions. jddhs.com | Reduced toxicity and environmental pollution. jddhs.com |

| Catalysis | Use of stoichiometric amounts of reagents (e.g., strong acids/bases). | Use of recyclable catalysts (e.g., zeolites, metal complexes). paperpublications.orgresearchgate.net | Higher atom economy, less waste, and milder reaction conditions. paperpublications.org |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis, ultrasound, or flow chemistry. jddhs.com | Reduced energy consumption and faster reactions. jddhs.com |

| Safer Reagents | Use of hazardous reagents like elemental bromine. | Use of solid bromine carriers or in-situ generation of halogens with oxidants like H₂O₂. researchgate.netgoogle.com | Improved safety and handling; cleaner reactions. |

| Waste Prevention | Multi-step processes with significant byproduct formation. | Designing synthetic routes with higher atom economy and fewer steps. | Minimization of hazardous waste streams. |

By integrating these advanced purification methods and green chemistry principles, the synthesis and production of complex halogenated compounds like this compound can become more efficient, selective, and environmentally sustainable.

Spectroscopic and Structural Elucidation of 3 Bromo 2,6 Diiodophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 3-Bromo-2,6-diiodophenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring (H-4 and H-5). These protons would appear as doublets due to coupling with each other (ortho-coupling). The hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The carbon attached to the hydroxyl group (C-1) would resonate at a characteristic downfield shift, while the carbons bonded to the heavy iodine (C-2, C-6) and bromine (C-3) atoms would also show significant shifts due to halogen-induced effects.

2D NMR Techniques: While one-dimensional spectra suggest the basic structure, two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous assignment. researchgate.netacs.orgnih.gov

COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent aromatic protons (H-4 and H-5). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively assigning H-4 to C-4 and H-5 to C-5. researchgate.netacs.org

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping longer-range (2-3 bond) correlations. For instance, the hydroxyl proton could show a correlation to C-1, C-2, and C-6, while H-4 would show correlations to C-2, C-3, C-5, and C-6, thereby confirming the complete substitution pattern of the aromatic ring. researchgate.netacs.org

Although detailed experimental NMR data for this compound is not extensively published, expected chemical shifts can be predicted based on substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~152 |

| C2 | - | ~85 |

| C3 | - | ~115 |

| C4 | ~7.8 | ~142 |

| C5 | ~6.9 | ~125 |

| C6 | - | ~88 |

| OH | Variable (e.g., 5.0-6.0) | - |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the validation of the molecular formula, C₆H₃BrI₂O.

The theoretical monoisotopic mass of this compound is 424.7949 g/mol . HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm), providing strong evidence for the proposed formula.

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. miamioh.edu

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides further structural information. For halogenated aromatic compounds, a principal fragmentation pathway is the loss of the halogen atoms. miamioh.edu

Loss of an iodine radical: [M - I]⁺

Loss of a bromine radical: [M - Br]⁺

Subsequent loss of the remaining halogens.

Loss of carbon monoxide (CO) from the phenolic structure to form a cyclopentadienyl (B1206354) cation derivative.

Table 2: Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃Br¹²⁷I₂O |

| Theoretical Monoisotopic Mass | 424.7949 u |

| Expected [M]⁺ Peak | m/z 424.7949 |

| Expected [M+2]⁺ Peak | m/z 426.7928 |

| Key Fragmentation Ion (Loss of I) | [C₆H₃BrIO]⁺ |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy techniques are used to identify functional groups and characterize the electronic system of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.

O-H Stretch: A characteristic broad absorption band for the phenolic O-H stretch is expected in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. okstate.edu The presence of bulky iodine atoms at both ortho positions may influence the degree of intermolecular hydrogen bonding.

C-O Stretch: The C-O stretching vibration of the phenol (B47542) group should appear as a strong band around 1200-1260 cm⁻¹.

Aromatic C-H Stretch: Signals for aromatic C-H stretching are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Benzene ring C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-X Stretches: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is typically found in the 500-650 cm⁻¹ range, while the C-I stretch appears at an even lower frequency, often near 500 cm⁻¹ or below. okstate.edu

Micro-Raman spectroscopy could complement the IR data, particularly for the symmetric vibrations and low-frequency C-X modes. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (hydrogen-bonded) | 3200 - 3500 (Broad) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Bending | 1400 - 1600 |

| C-O Stretch | 1200 - 1260 |

| C-Br Stretch | 500 - 650 |

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds typically exhibit π→π* transitions. The extensive halogenation in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenol itself, due to the influence of the halogens on the electronic structure of the benzene ring. For comparison, 2,6-diiodophenol (B1640560) shows π→π* transitions at approximately 270 nm.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformational Analysis

This analysis would confirm the planar structure of the benzene ring and provide the exact spatial arrangement of the hydroxyl group and the three halogen substituents. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice. Halogen bonding (e.g., I···I, I···Br, I···O interactions) is a significant non-covalent force that could dictate the crystal packing. For instance, the crystal structure of 2,6-diiodophenol reveals significant I···I interactions that influence its solid-state architecture.

While specific crystallographic data for this compound is not found in the surveyed literature, a hypothetical analysis would yield the parameters listed in the table below.

Table 4: Hypothetical X-ray Crystallography Data to be Determined

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (e.g., C-I, C-Br, C-O) | Precise interatomic distances |

| Bond Angles (e.g., C-C-I, C-C-Br) | Angles between bonded atoms |

| Torsion Angles | Conformation of the molecule |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, possesses a plane of symmetry (the plane of the benzene ring) and is therefore achiral. As a result, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable to the molecule itself.

However, if this compound were used as a precursor to synthesize chiral derivatives—for instance, by introducing a chiral center in a side chain attached to the phenolic oxygen or by creating atropisomers through restricted rotation with bulky substituents—then chiroptical spectroscopy would become a critical tool. In such a scenario, CD spectroscopy could be used to:

Confirm the presence of chirality.

Determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Potentially aid in the assignment of the absolute configuration of the chiral centers or the atropisomeric axis by comparing experimental spectra with theoretical calculations.

As no chiral derivatives of this compound are discussed in the surveyed literature, this section remains a prospective analysis of the technique's potential application.

Computational and Theoretical Studies on 3 Bromo 2,6 Diiodophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations are essential tools for investigating the fundamental properties of molecules like 3-Bromo-2,6-diiodophenol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular structure, electronic distribution, and energetics with high accuracy.

Geometry Optimization: The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. tau.ac.ilarxiv.org This process seeks the minimum energy conformation on the potential energy surface. tau.ac.il For halogenated phenols, calculations are typically performed using DFT with functionals like B3LYP or M062X, combined with basis sets such as 6-311+G(d,p), which are adept at handling the complex electronic environments of heavy halogen atoms. d-nb.infokarazin.ua The optimization provides key geometric parameters, including bond lengths and angles, which often show excellent agreement with experimental data where available. imist.maresearchgate.net

Electronic Structure and Energetics: Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. goums.ac.ir A smaller gap generally implies higher reactivity. Furthermore, these calculations yield important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which describe the stability and spontaneity of the molecule under various conditions. imist.ma Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization of electrons within the molecule. goums.ac.irsemanticscholar.org

Below is a table of representative thermodynamic parameters calculated for a similar p-bromophenol using DFT, illustrating the type of data generated in these studies.

| Parameter | Value | Unit |

| Enthalpy (ΔH) | -1807734.12 | Kcal/mol |

| Entropy (ΔS) | 0.0846 | Kcal/mol/K |

| Gibbs Free Energy (ΔG) | -1807759.33 | Kcal/mol |

| Data derived from theoretical calculations on p-bromophenol using the B3LYP/6-311G(d,p) method. imist.ma |

Analysis of Intramolecular Interactions, including Halogen Bonding and Hydrogen Bonding, and their Influence on Conformation and Reactivity

The presence of a hydroxyl group and multiple halogen atoms on the same aromatic ring in this compound leads to a complex interplay of noncovalent interactions that significantly influence its structure and chemical behavior.

Intramolecular Hydrogen Bonding: In phenols with halogen substituents at the ortho position (C2 or C6), a weak intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent halogen atom (O-H···I or O-H···Br). d-nb.inforsc.org Theoretical studies on 2-halophenols suggest that such bonding exists and is weak for chloro-, bromo-, and iodo-phenols. rsc.org The stability of this interaction affects the orientation of the hydroxyl group. DFT calculations on 2,6-dihalogenated phenols have been used to determine the activation barrier for the rotation of the O-H group, which is an indirect measure of the hydrogen bond's strength. For instance, the barrier for this rotation in 2,6-dibromophenol (B46663) was calculated to be 4.3 kcal/mol. d-nb.info

Halogen Bonding: A halogen bond is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In polyhalogenated compounds, these can occur as intermolecular interactions that direct crystal packing. nih.govchemrxiv.org Halogen bonds are categorized based on the C-X···X angles (where X is a halogen). Type I interactions are based on symmetry and shape, while Type II interactions involve the electrophilic region of one halogen interacting with the nucleophilic equatorial region of another, making them stronger and more directional. d-nb.infonih.gov Computational studies on dihalogenated phenols have shown that bromine, in particular, prefers to form stronger Type II contacts. nih.govnih.gov The interplay between O-H···O hydrogen bonds and halogen···halogen interactions is crucial in determining the final solid-state architecture. d-nb.info

The following table summarizes the types of noncovalent interactions observed in related dihalogenated phenols.

| Interaction Type | Description | Role in Structure |

| Intramolecular H-Bond | O-H···Halogen | Influences hydroxyl group conformation. d-nb.inforsc.org |

| Intermolecular H-Bond | O-H···O | A primary synthon in crystal packing of phenols. nih.gov |

| Type I Halogen Bond | C-X···X angles are equal | Dispersion-dominated, less directional. d-nb.info |

| Type II Halogen Bond | C-X···X angles differ | Electrostatic-dominated, highly directional, influences crystal engineering. d-nb.infonih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent.

For a molecule like this compound, MD simulations would be invaluable for understanding its conformational landscape. The rotation around the C-O bond, which dictates the orientation of the hydroxyl proton, could be studied in different solvents to see how solvent polarity affects the stability of the intramolecular O-H···I hydrogen bond. These simulations can map out the various low-energy conformations the molecule can adopt and the transitions between them, providing a more complete picture of its flexibility and behavior in solution than static calculations alone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Understanding Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. nih.gov

For a molecule like this compound, a range of descriptors could be calculated to build a QSAR/QSPR model. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D shape of the molecule.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

By building a model that correlates these descriptors with an observed property (e.g., toxicity, receptor binding affinity) for a series of related halogenated phenols, it would be possible to predict the properties of this compound without direct experimental testing. Such in silico screening is a powerful tool in drug discovery and materials science. dntb.gov.ua

In Silico Molecular Docking Studies for Investigating Molecular Recognition and Binding Affinities with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govunimib.it This method is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed to investigate its potential to bind to various biological targets. The process involves placing the 3D structure of the compound into the active site of a receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net A more negative score typically indicates a stronger, more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or halogen bonds, between the ligand and amino acid residues in the receptor's active site. researchgate.netikm.org.my

The table below shows illustrative docking results for a bromo-substituted compound with different protein targets, demonstrating how binding affinities are reported and compared.

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interactions |

| Dihydrofolate Reductase | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -7.07 | Hydrogen Bonding, Pi-Alkyl |

| Dehydrosqualene Synthase | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -7.05 | Pi-Alkyl, Pi-Sulfur |

| Data derived from a molecular docking study on a related bromo-substituted compound. nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 2,6 Diiodophenol

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The reactivity of the aromatic ring in 3-Bromo-2,6-diiodophenol towards substitution reactions is dictated by the competing electronic effects of the hydroxyl group and the halogen substituents. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS), owing to its ability to donate electron density to the ring through resonance. Conversely, the bromine and iodine atoms are deactivating via their inductive effect, withdrawing electron density from the ring, although they also act as ortho, para-directors due to lone pair donation.

In this compound, the positions ortho to the hydroxyl group are occupied by iodine atoms. The remaining unsubstituted carbon atom (C4) is para to the hydroxyl group and meta to the two iodine atoms and the bromine atom. The strong activating effect of the hydroxyl group directs electrophiles to this C4 position. However, the cumulative deactivating inductive effects of the three halogen atoms significantly reduce the nucleophilicity of the aromatic ring compared to phenol (B47542) itself. libretexts.orgchemistrysteps.combyjus.com Therefore, more forcing conditions are generally required for electrophilic substitution to occur. Common EAS reactions are expected to proceed as follows:

Halogenation: Further halogenation, for instance with bromine water, would likely be challenging due to the already high degree of halogenation and steric hindrance. byjus.com

Nitration: Nitration using dilute nitric acid would be expected to yield 3-Bromo-2,6-diiodo-4-nitrophenol, with the nitro group being directed to the position activated by the hydroxyl group. byjus.comquora.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, and the phenolic hydroxyl group can interfere with the Lewis acid catalyst. mlsu.ac.in

Nucleophilic aromatic substitution (NAS) on the aromatic core of this compound is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this molecule. libretexts.orgnih.gov The halogen atoms themselves are not sufficiently activating to facilitate NAS under standard conditions.

Regioselective Halogen-Metal Exchange Reactions and Subsequent Transformations

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In this compound, the significant difference in the reactivity of iodine and bromine atoms allows for highly regioselective reactions. The C-I bond is weaker and more polarizable than the C-Br bond, making iodine much more susceptible to exchange with organolithium or Grignard reagents.

The reaction with reagents such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at low temperatures would selectively occur at one of the C-I bonds. The hydroxyl group's acidity necessitates the use of at least two equivalents of the organometallic reagent: the first to deprotonate the phenol, and the second to perform the halogen-metal exchange. The resulting aryllithium or arylmagnesium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The ortho-directing effect of the resulting phenoxide can influence which of the two iodine atoms is preferentially exchanged. This regioselectivity allows for the synthesis of complex, highly substituted aromatic compounds.

| Reagent | Expected Site of Exchange | Subsequent Electrophile (E+) | Potential Product |

|---|---|---|---|

| 2.2 eq. n-BuLi | C2 or C6 (Iodo) | CO₂ | 4-Bromo-3-hydroxy-2-iodobenzoic acid |

| 2.2 eq. i-PrMgCl | C2 or C6 (Iodo) | DMF | 4-Bromo-3-hydroxy-2-iodobenzaldehyde |

| 2.2 eq. n-BuLi | C2 or C6 (Iodo) | (CH₃)₃SiCl | (4-Bromo-2,6-diiodo-3-(trimethylsilyl)phenoxy)lithium (after deprotonation) |

Mechanistic Pathways of Halogen Atom Elimination and Reductive Dehalogenation

The removal of halogen atoms from this compound can be achieved through reductive dehalogenation. The ease of reduction for carbon-halogen bonds follows the order C-I > C-Br > C-Cl. This reactivity difference allows for selective dehalogenation. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, can be employed. Under controlled conditions, it is possible to selectively remove the iodine atoms while leaving the bromine atom intact.

The mechanism of catalytic hydrogenation involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis. Other methods for reductive dehalogenation include the use of metal hydrides or dissolving metal reduction systems. Microbial reductive dehalogenation has also been observed for various haloaromatics, suggesting potential bioremediation pathways.

Halogen atom elimination can also occur via dehydrohalogenation if a suitable hydrogen atom is present on an adjacent carbon, typically in an alkyl side chain. For this compound itself, this pathway is not directly applicable to the aromatic ring.

Oxidative Transformations of the Phenolic Moiety and Related Aromatic Systems

Phenols are susceptible to oxidation, and their reaction pathways can be complex. The oxidation of phenols can yield quinones. openstax.org For this compound, oxidation with a suitable oxidizing agent like sodium dichromate could potentially lead to the formation of a substituted benzoquinone. However, the steric bulk and electronic effects of the three large halogen atoms may influence the feasibility and outcome of this transformation.

In the context of environmental chemistry, advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can lead to the degradation of polyhalogenated phenols. nih.gov These processes can result in ring cleavage and mineralization. Enzymatic oxidation, for example using horseradish peroxidase (HRP), can convert phenolic compounds into radicals that subsequently polymerize. nih.gov These oxidative pathways are significant in the detoxification and environmental fate of halogenated phenols. Studies on bromophenols have also shown they can possess antioxidant properties, protecting cells from oxidative damage. nih.gov

Exploration of Neighboring-Group Participation in Reaction Pathways

Neighboring-group participation (NGP) occurs when a nearby functional group within a molecule acts as an intramolecular nucleophile, influencing the rate and stereochemistry of a reaction. In this compound, both the phenolic hydroxyl group (or its conjugate base, the phenoxide) and the large, polarizable iodine atoms at the ortho positions are potential participating groups.

For example, in a substitution reaction at a benzylic position (if an appropriate side chain were present), the ortho-phenoxide could participate to form a cyclic ether intermediate. The polarizable iodine atoms could also potentially stabilize nearby cationic intermediates or transition states through the formation of iodonium (B1229267) ions, although this is less common for aryl systems compared to alkyl systems. The concept of NGP is crucial for understanding reaction mechanisms that might otherwise seem anomalous.

Acid-Base Chemistry and Tautomerism of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic, characteristic of phenols. The acidity is significantly influenced by the three halogen substituents. Bromine and iodine are electron-withdrawing groups through their inductive effect, which stabilizes the corresponding phenoxide anion by delocalizing the negative charge. This enhanced stabilization of the conjugate base leads to an increase in acidity (a lower pKa value) compared to unsubstituted phenol (pKa ≈ 10). For comparison, the pKa of 2,6-dibromophenol (B46663) is 6.67. nih.gov The presence of an additional iodine atom in this compound is expected to lower the pKa even further, making it a stronger acid than phenol.

| Compound | Approximate pKa | Effect of Substituents |

|---|---|---|

| Phenol | 10.0 | Reference |

| 2,6-Dibromophenol | 6.67 nih.gov | Increased acidity due to two electron-withdrawing Br atoms |

| This compound | Estimated < 6.67 | Increased acidity due to three electron-withdrawing halogen atoms |

Regarding tautomerism, phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). This is a form of keto-enol tautomerism. However, for phenols, the equilibrium overwhelmingly favors the enol (phenolic) form due to the large stabilization energy associated with the aromaticity of the benzene (B151609) ring. quora.com The loss of aromaticity in the keto form is highly energetically unfavorable. Therefore, this compound exists essentially entirely in its phenolic form. quora.comstackexchange.com

Advanced Applications in Organic Synthesis Involving 3 Bromo 2,6 Diiodophenol

Utilization as a Versatile Precursor in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in 3-Bromo-2,6-diiodophenol (C-I vs. C-Br) is a key feature exploited in palladium-catalyzed cross-coupling reactions. This allows for sequential and site-selective functionalization of the aromatic ring. Generally, the carbon-iodine bonds are more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the carbon-bromine bond. This reactivity difference enables a stepwise approach to introduce different substituents onto the phenol (B47542) ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex organic molecules, including heterocyclic compounds. clockss.org The differential reactivity of the halogens in this compound can be exploited to perform sequential Heck couplings. Typically, the more reactive C-I bonds would react first, allowing for the introduction of two identical or different vinyl groups at the 2- and 6-positions. The less reactive C-Br bond could then be subjected to a subsequent Heck reaction under more forcing conditions. This stepwise approach provides a route to highly substituted and complex olefinic structures. The development of intramolecular Heck reactions has been particularly significant in the synthesis of polycyclic systems. soton.ac.ukacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gelest.com Similar to the other cross-coupling reactions, the Sonogashira coupling can be performed selectively on this compound. The greater reactivity of the C-I bonds allows for the introduction of alkynyl groups at the 2- and 6-positions, while leaving the C-Br bond intact for further transformations. researchgate.netrsc.org One-pot syntheses combining Sonogashira coupling with a subsequent cyclization are efficient methods for constructing substituted benzofurans from 2-iodophenols and terminal alkynes. nih.gov This strategy could be adapted for this compound to generate highly functionalized benzofuran (B130515) derivatives. The choice of catalyst, such as those based on palladium or iron, and the reaction conditions are crucial for achieving high yields and selectivity. beilstein-journals.org

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond | Relative Reactivity |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

Role as a Scaffold for the Construction of Complex Polycyclic and Heterocyclic Organic Molecules

The strategic placement of three reactive halogen handles on the phenol ring makes this compound an excellent scaffold for building complex molecular architectures. Polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds are important targets in medicinal chemistry and materials science. nih.govupertis.ac.id

The sequential cross-coupling reactions described above can be employed in an intramolecular fashion to construct fused ring systems. For example, by first introducing tethers with terminal alkenes or alkynes at the 2- and 6-positions via Suzuki, Heck, or Sonogashira couplings, subsequent intramolecular cyclizations can be triggered to form polycyclic structures.

Furthermore, the phenolic hydroxyl group can participate in cyclization reactions. For instance, derivatives of iodophenols can be used to synthesize substituted diaryl ethers, which are precursors to various biologically active molecules. researchgate.net The synthesis of benzofurans from 2-iodophenols is a well-established method that can be extended to the more complex this compound. chim.it The initial Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by cyclization, is an efficient route to 2,3-disubstituted benzofurans. nih.gov

Employment in the Asymmetric Synthesis of Chiral Compounds (for related derivatives)

While direct asymmetric transformations on this compound itself are not extensively documented, its derivatives are valuable in the asymmetric synthesis of chiral compounds. The synthesis of chiral biaryl compounds, which are important ligands and catalysts, often relies on the asymmetric cross-coupling of aryl halides.

For instance, the development of chiral ligands for palladium-catalyzed reactions allows for enantioselective Suzuki-Miyaura and Heck couplings. Although not directly involving this compound, the principles can be applied to its derivatives. The synthesis of chiral N-tert-butanesulfinyl imines and their subsequent reactions provide a pathway to a variety of nitrogen-containing heterocycles with high diastereoselectivity. beilstein-journals.org

The synthesis of the crinine (B1220781) alkaloid (+)-maritidine has been approached using an intramolecular Heck reaction to establish a key quaternary stereocenter. soton.ac.uk This highlights how halogenated aromatic precursors can be instrumental in the asymmetric synthesis of complex natural products. Similarly, practical methods for the catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols have been developed using aryl bromides as starting materials. acs.org

Development as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The structural features of this compound and its derivatives make them suitable candidates for development as ligands or ligand precursors in catalysis. The presence of the phenolic oxygen and the potential to introduce other donor atoms through substitution of the halogens allows for the creation of multidentate ligands.

For example, Schiff base ligands derived from substituted salicylaldehydes (which can be synthesized from phenols) form stable complexes with a variety of metals, including lanthanides. orientjchem.orgorientjchem.org These complexes have applications in catalysis and materials chemistry. A Schiff base ligand synthesized from 3,5-diiodosalicylaldehyde (B1329479) and 4-bromo-2,6-dichlorobenzenamine has been used to prepare lanthanide complexes with potential catalytic activity. orientjchem.org

Furthermore, the introduction of phosphine (B1218219) or other coordinating groups via cross-coupling reactions at the halogenated positions of this compound would yield novel ligand scaffolds. These ligands could then be used to modulate the activity and selectivity of transition metal catalysts in a wide range of organic transformations. The steric bulk provided by the substituents at the 2- and 6-positions can create a specific coordination environment around the metal center, influencing the outcome of the catalytic reaction.

Contributions to the Development of Novel Synthetic Methodologies and Reagent Design

The unique reactivity of polyhalogenated aromatic compounds like this compound drives the development of new synthetic methods and reagents. sci-hub.se The need to achieve selective reactions at one halogen site in the presence of others has led to the refinement of existing catalytic systems and the discovery of new ones.

For example, the challenges associated with the cross-coupling of sterically hindered 2,6-disubstituted phenols have spurred the development of highly active palladium catalysts that can operate under mild conditions. google.com The exploration of magnesiation reactions of polyfunctional iodophenols in the presence of lithium chloride has opened up new avenues for the synthesis of functionalized Grignard reagents, which are versatile intermediates in organic synthesis. rsc.org

The design of novel reagents for specific transformations is another area where compounds like this compound play a role. Its use as a starting material allows for the synthesis of more complex reagents with tailored reactivity. This contributes to the broader toolkit available to synthetic organic chemists for the construction of molecules with desired properties. The development of new synthetic approaches for creating diverse molecular scaffolds is a key area of research in drug discovery. whiterose.ac.uk

Environmental Fate and Bioremediation of Halogenated Phenols

Abiotic Degradation Pathways in Aqueous and Soil Environments (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the transformation of a compound without the involvement of living organisms. For halogenated phenols, the primary abiotic pathways are photolysis and hydrolysis.

Photolysis: This process involves the degradation of compounds by light, particularly ultraviolet (UV) radiation from sunlight. The photodegradation of brominated phenols in aqueous solutions has been shown to be pH-dependent, with increased degradation rates observed at higher pH levels. This is attributed to the enhanced formation of hydroxyl radicals, which are powerful oxidizing agents responsible for breaking down the organic molecule. d-nb.infoiaea.org For instance, studies on bromophenol blue showed a degradation of 70% at pH 2, which increased to 95% at pH 8. d-nb.info The process typically involves the cleavage of the carbon-halogen bond, leading to debromination and the formation of various intermediates, including hydroxyderivatives and other bromophenol homologs. researchgate.net The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly accelerate photodegradation by generating reactive oxygen species upon UV irradiation. d-nb.infoiaea.org

Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. While hydrolysis can contribute to the degradation of some halogenated compounds, it is generally a slower process for aromatic compounds like phenols compared to photolysis. The stability of the aromatic ring and the strength of the carbon-halogen bonds make them relatively resistant to hydrolysis under typical environmental conditions. However, the specific structure of the compound, including the type and position of the halogen substituents, influences its susceptibility to hydrolysis.

The table below summarizes key aspects of abiotic degradation pathways for halogenated phenols.

| Degradation Pathway | Description | Influencing Factors | Typical Byproducts |

| Photolysis | Degradation initiated by absorption of light energy (UV). | pH, presence of photosensitizers (e.g., TiO2), light intensity. | Dehalogenated phenols, hydroxyderivatives, quinones, smaller organic acids. researchgate.netresearchgate.net |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature, structure of the phenol (B47542). | Generally a minor pathway for stable aromatic phenols. |

Biotic Transformation and Degradation by Microorganisms and Enzymatic Systems

The biodegradation of halogenated phenols is a crucial process for their removal from the environment. Microorganisms have evolved diverse enzymatic systems to break down these often-recalcitrant compounds. nih.gov This biological degradation can occur under both aerobic and anaerobic conditions. mdpi.com

Under anaerobic conditions, a key mechanism for the degradation of polyhalogenated compounds is reductive dehalogenation. oup.com This process is catalyzed by a class of enzymes known as reductive dehalogenases (RdhAs). wikipedia.org These enzymes are central to a form of respiration called organohalide respiration, where the halogenated compound serves as the terminal electron acceptor for energy conservation. wikipedia.orgmdpi.com

Reductive dehalogenases are typically membrane-associated, oxygen-sensitive proteins that contain a cobalamin (vitamin B12) cofactor at the active site and iron-sulfur clusters for electron transport. wikipedia.orgmdpi.com They catalyze the removal of a halogen substituent (Cl, Br, or I) and its replacement with a hydrogen atom. oup.com

The specificity of these enzymes is a critical area of research. Studies on bacteria like Desulfitobacterium dehalogenans have shown that their dehalogenases exhibit a strong preference for removing halogens at the ortho-position of the phenolic ring. nih.gov This bacterium can dehalogenate a range of ortho-chlorinated phenols, including pentachlorophenol. nih.gov The nature of other substituents on the phenol ring also influences the rate and extent of dehalogenation. nih.gov Generally, the susceptibility to reductive dehalogenation increases with the atomic weight of the halogen, following the order I > Br > Cl > F. This suggests that iodinated phenols like 3-Bromo-2,6-diiodophenol would be more readily deiodinated than their brominated or chlorinated analogs.

| Enzyme Class | Cofactors | Location | Substrate Specificity Example | Mechanism |

| Reductive Dehalogenases (RdhAs) | Cobalamin (Vitamin B12), Iron-Sulfur Clusters | Membrane-associated | ortho-position halogens on phenols (Desulfitobacterium dehalogenans) nih.gov | Replaces halogen with hydrogen, using the organohalide as an electron acceptor. wikipedia.org |

| Dehaloperoxidase (DHP) | Heme | Cytoplasmic | Trihalophenols | Oxidative dehalogenation to corresponding quinones using H2O2 as an oxidant. researchgate.net |

| Dioxygenases | Iron | Cytoplasmic | Chlorobenzene, Chloroaniline | Incorporates two oxygen atoms, often leading to hydroxylation and subsequent dehalogenation. nih.gov |

The complete mineralization of complex halogenated phenols in the environment is often not accomplished by a single microbial species but by the synergistic action of a microbial consortium. nih.gov These consortia can consist of different types of bacteria that perform sequential degradation steps. For example, anaerobic bacteria may first carry out reductive dehalogenation, producing less halogenated and less toxic intermediates. These intermediates can then be further degraded by other anaerobic or aerobic microorganisms. nih.gov Sulfate-reducing consortia enriched from estuarine sediments have demonstrated the ability to completely mineralize 4-bromophenol (B116583) and 4-iodophenol. nih.govresearchgate.net

Co-metabolism is another significant process in the biodegradation of halogenated compounds. wikipedia.org It is defined as the degradation of a compound (the secondary substrate, e.g., a halogenated phenol) by a microorganism that is unable to use it as a source of energy or carbon. frtr.gov The degradation is facilitated by non-specific enzymes produced by the microorganism for the metabolism of its primary growth substrate (e.g., methane, toluene). frtr.govclu-in.org This process is particularly important for degrading pollutants to very low concentrations, as the microbial population does not depend on the pollutant for survival. clu-in.org Methane monooxygenase, an enzyme produced by methanotrophic bacteria, is a well-known example of an enzyme capable of co-metabolizing a wide range of halogenated hydrocarbons. frtr.gov

Advanced Analytical Techniques for Environmental Monitoring of Halogenated Phenols in Complex Matrices

Accurate monitoring of halogenated phenols like this compound in complex environmental matrices such as water, soil, and biota is essential for assessing contamination levels and ecological risk. Due to their typically low concentrations and the complexity of the sample matrix, advanced analytical techniques are required. mdpi.comresearchgate.net

The standard workflow involves sample preparation followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating phenols from aqueous samples. nih.govexaly.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. For phenols, a derivatization step is often required to increase their volatility and improve chromatographic performance. shimadzu.com Stir Bar Sorptive Extraction (SBSE) followed by GC-MS has proven to be a suitable technique for analyzing halogenated phenols in water. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for the analysis of polar and non-volatile compounds, including phenols. mdpi.com A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using an electrospray ionization (ESI) source provides high sensitivity and selectivity for detecting trace amounts of brominated phenols in river water and seawater. nih.gov Method detection limits for various bromophenols can be in the low nanogram-per-liter (ng/L) range. nih.govexaly.com

High-Resolution Mass Spectrometry (HRMS): Techniques like GC or LC coupled with HRMS (e.g., Time-of-Flight or Orbitrap MS) are used for non-target screening (NTA) to identify unknown contaminants without prior knowledge of their structure. kmae-journal.org This is valuable for discovering novel halogenated compounds and their transformation products in the environment. researchgate.net

The table below compares common analytical techniques for halogenated phenols.

| Analytical Technique | Sample Preparation | Derivatization | Key Advantages | Detection Limits |

| GC-MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Often required | High separation efficiency, established libraries for identification. | ng/L to µg/L researchgate.netresearchgate.net |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Not usually required | High sensitivity and selectivity, suitable for polar compounds. shimadzu.com | ng/L nih.govjasco-global.com |

| LC-HRMS / GC-HRMS | Solid-Phase Extraction (SPE) | Varies | Enables non-target screening and identification of unknown compounds. kmae-journal.org | Wide range, depends on instrument. |

Natural Occurrence and Anthropogenic Formation Pathways of Halogenated Phenols in Aquatic and Marine Ecosystems

Halogenated phenols in the environment originate from both natural (biogenic) and human-related (anthropogenic) sources.

Natural Occurrence: Marine environments are a significant natural source of a vast array of halogenated compounds, particularly brominated phenols. nih.govencyclopedia.pub Marine algae (red, brown, and green), sponges, and other invertebrates produce these compounds, likely as chemical defense agents. nih.govresearchgate.net Red algae of the genus Laurencia are particularly prolific producers of halogenated metabolites. nih.gov The biosynthesis often involves enzymes called haloperoxidases, which catalyze the incorporation of halides (Cl⁻, Br⁻, I⁻) from seawater onto organic molecules. encyclopedia.pubnih.gov While brominated and chlorinated compounds are most common, iodinated metabolites have also been identified. nih.govnih.gov The presence of bromophenols in marine sediments and organisms is often primarily the result of this natural production. researchgate.net

Anthropogenic Formation: Human activities are a major source of halogenated phenols in the environment. pjoes.comicm.edu.pl

Industrial Discharge: Effluents from industries such as pulp and paper bleaching, chemical manufacturing, and wood preservation can contain significant amounts of chlorophenols and bromophenols. pjoes.comnih.gov

Disinfection Byproducts (DBPs): A major pathway for the formation of halogenated phenols, including mixed bromo-iodo species, is the disinfection of drinking water, wastewater, or industrial process water (e.g., produced water from oil and gas extraction). researchgate.netjasco-global.com When source waters containing natural organic matter and halides (especially bromide and iodide) are treated with disinfectants like chlorine or chlorine dioxide, halogenation of phenolic precursors occurs. researchgate.netosti.gov

Pesticide Degradation: Many pesticides are halogenated aromatic compounds, and their microbial or abiotic degradation in soil and water can lead to the formation of halogenated phenols. nih.govpjoes.com

Combustion and Flame Retardants: The combustion of materials containing flame retardants (many of which are polybrominated compounds) can release brominated phenols into the atmosphere and environment. dntb.gov.ua Similarly, the degradation of brominated flame retardants like tetrabromobisphenol A (TBBPA) can form simpler bromophenols. researchgate.net

Future Research Directions and Challenges

Exploration of Novel and Highly Efficient Synthetic Pathways for 3-Bromo-2,6-diiodophenol

The synthesis of polyhalogenated phenols, including this compound, often involves multi-step processes that can be inefficient and generate significant waste. Traditional methods for producing polyhalogenated phenols include the diazotization of corresponding anilines followed by hydrolysis. google.com However, these methods can have drawbacks in commercial-scale production. google.com

Future research will likely focus on developing more direct and efficient synthetic routes. This includes the exploration of catalyst-free methods, such as mechanochemical approaches using automated grinding, which have shown promise for the controlled halogenation of phenols and anilines. beilstein-journals.org Additionally, ammonium (B1175870) salt-catalyzed processes offer a practical avenue for achieving ortho-selective halogenation. scientificupdate.com The development of electrochemical halogenation techniques, potentially using chromium-based catalysts, presents a sustainable and eco-friendly alternative by minimizing the use of harsh reagents. globalscientificjournal.com

A significant challenge lies in achieving high regioselectivity, especially in unsymmetrically substituted phenols. Overcoming the tendency for over-halogenation, which leads to mixtures of products, is a key hurdle. beilstein-journals.org Developing catalysts and reaction conditions that allow for precise control over the position and number of halogen atoms introduced is a primary goal.

Advancements in In-Situ Spectroscopic Characterization during Reaction Monitoring

Understanding the kinetics and mechanisms of halogenation reactions is critical for optimizing synthetic pathways. In-situ spectroscopic techniques, such as Raman and NMR spectroscopy, are powerful tools for monitoring these reactions in real-time. spectroscopyonline.combeilstein-journals.orgbeilstein-journals.org These methods allow researchers to observe the formation of intermediates and byproducts, providing valuable insights into the reaction dynamics. spectroscopyonline.combeilstein-journals.orgbeilstein-journals.org

Future advancements in this area will likely involve the use of more sophisticated in-situ techniques, such as ambient pressure X-ray photoelectron spectroscopy (AP-XPS), to probe the surface chemistry of catalysts during the reaction. researchgate.net The challenge lies in adapting these techniques for use under various reaction conditions, including those involving hazardous materials or complex reaction mixtures. spectroscopyonline.com Developing robust analytical methods to quantify transient species during these processes is also a crucial area for future research. rsc.org

Deeper Multiscale Computational Modeling for Predicting Reactivity and Supramolecular Interactions

Computational chemistry plays an increasingly important role in predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine local proton affinities and rationalize the regioselectivity of reactions. acs.org These models can also be employed to study the complex molecular interactions at the atomic level, such as those involved in adsorption processes. mdpi.com

A significant area of future research is the development of more accurate and comprehensive multiscale models. These models would aim to predict not only the reactivity of individual molecules but also their supramolecular interactions, which govern their behavior in larger assemblies and materials. researchgate.netresearchgate.net The challenge lies in the computational expense of these calculations and the need to accurately model the complex interplay of various intermolecular forces, including hydrogen bonds and halogen bonds. researchgate.netacs.org

Expanding the Scope of Catalytic and Material Science Applications for Polyhalogenated Phenols

Polyhalogenated phenols are valuable precursors for a wide range of applications. They are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and ability to form specific intermolecular interactions, such as halogen bonds, make them interesting building blocks for crystal engineering and the design of novel materials. nih.goviucr.org

Future research will focus on expanding the catalytic and material science applications of these compounds. This includes their use in the development of new catalysts, such as biomimetic iron-porphyrin catalysts for co-polymerization reactions. nih.gov There is also potential for their use in creating advanced polymeric materials and specialty chemicals. A key challenge is to design and synthesize polyhalogenated phenols with specific substitution patterns to achieve desired properties for targeted applications.

Development of Sustainable and Circular Economy Approaches in Halogenated Phenol (B47542) Chemistry

The production and use of halogenated compounds raise environmental concerns due to their persistence and potential toxicity. scispace.comirma-international.org Developing sustainable and circular economy approaches is therefore a critical area of future research. This involves designing greener synthetic methods that minimize waste and the use of hazardous substances. royalsocietypublishing.orgmdpi.com

A promising approach is the development of electrochemical methods for halogen recovery from waste products. uni-mainz.deinnovations-report.com This would not only reduce pollution but also allow for the recycling of valuable halogens, contributing to a circular economy. uni-mainz.deinnovations-report.com The challenge lies in developing economically viable and scalable processes for the dehalogenation and recovery of these compounds from complex waste streams. researchgate.net

Unraveling Complex Biological Mechanisms at the Atomic and Molecular Level

Some halogenated phenols have been shown to exhibit biological activity, including the ability to inhibit enzymes. Understanding the mechanisms of these interactions at the atomic and molecular level is crucial for the development of new therapeutic agents and for assessing the potential toxicity of these compounds.

Future research in this area will involve a combination of experimental techniques and computational modeling to elucidate the specific interactions between halogenated phenols and biological targets. The structural similarity of some halogenated phenols to thyroid hormones suggests that they may interact with proteins involved in hormone transport and signaling. iucr.org A significant challenge is to understand the complex structure-activity relationships and to predict the biological effects of different halogenation patterns.

Addressing Challenges in Environmental Remediation of Persistent Halogenated Organic Pollutants

Many halogenated organic compounds, including some phenols, are persistent environmental pollutants that are resistant to degradation. scispace.comirma-international.org Developing effective remediation strategies for these compounds is a major environmental challenge.